molecular formula C7H5BrClFO B1449690 2-Bromo-3-chloro-6-fluorobenzyl alcohol CAS No. 1823576-75-5

2-Bromo-3-chloro-6-fluorobenzyl alcohol

Cat. No.: B1449690
CAS No.: 1823576-75-5
M. Wt: 239.47 g/mol
InChI Key: MDQGLNBTTBXXFT-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chloro-6-fluorobenzyl alcohol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as oxidoreductases and transferases . The interactions between this compound and these biomolecules are primarily mediated by its functional groups, which can form hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity . This compound may also interact with transcription factors, influencing gene expression. The binding interactions are facilitated by the compound’s functional groups, which can form specific interactions with amino acid residues in proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical properties . The compound’s interaction with cofactors and other metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

(2-bromo-3-chloro-6-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQGLNBTTBXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823576-75-5
Record name 2-Bromo-3-chloro-6-fluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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